Propan-2-yl 1H-imidazole-1-carboximidate

Description

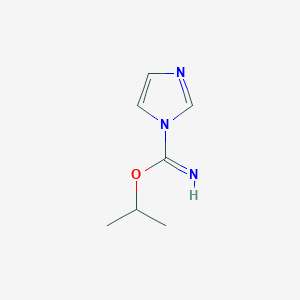

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl imidazole-1-carboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6(2)11-7(8)10-4-3-9-5-10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMZHLDJSFANCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=N)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476137 | |

| Record name | Propan-2-yl 1H-imidazole-1-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510710-98-2 | |

| Record name | Propan-2-yl 1H-imidazole-1-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Electronic Structure Investigations of Propan 2 Yl 1h Imidazole 1 Carboximidate

Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to examine the intricacies of molecular structure and behavior. For Propan-2-yl 1H-imidazole-1-carboximidate, a comprehensive understanding of its properties is built upon the foundation of modern theoretical models, including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MESP) mapping. These methods collectively offer a detailed portrait of the molecule's geometry, electronic landscape, and conformational possibilities.

Density Functional Theory (DFT) Analysis of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a principal method for the quantum mechanical modeling of molecular systems, offering a balance between accuracy and computational cost. DFT calculations are instrumental in predicting the optimized geometry of this compound, including critical bond lengths and angles.

Based on studies of analogous N-acylimidazoles and related imidazole (B134444) derivatives, the geometry of this compound is expected to exhibit distinct features. The bond connecting the imidazole nitrogen to the carbonyl carbon is of particular interest. In many N-acyl imidazoles, this bond is known to have a significant degree of torsional strain, leading to a non-planar arrangement between the imidazole ring and the acyl group. nih.gov This twisting is a departure from the typical planarity of amides and is attributed to electronic and steric factors.

The predicted bond lengths and angles for the core structure, inferred from computational studies on similar molecules, are presented in the table below. These values provide a quantitative basis for understanding the molecule's architecture.

| Parameter | Predicted Value (from analogous systems) |

| Imidazole C=N bond length | ~1.31 Å |

| Imidazole C-N bond length | ~1.38 Å |

| N-C (acyl) bond length | ~1.42 Å |

| C=O bond length | ~1.21 Å |

| Imidazole N-C-O bond angle | ~118° |

| Imidazole C-N-C bond angle | ~125° |

Note: These values are representative and are based on DFT calculations of related imidazole derivatives. Actual experimental values for this compound may vary.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov For this compound, NBO analysis would reveal the nature of the bonding and the extent of electronic communication between the imidazole ring and the propan-2-yl carboximidate substituent.

Key insights from NBO analysis on similar systems indicate that significant delocalization occurs from the lone pairs of the imidazole nitrogen atoms into the antibonding orbitals of the carbonyl group (n → π* interaction). This interaction is fundamental to the electronic structure of N-acylimidazoles and influences their reactivity. The table below summarizes typical hyperconjugative interactions and their stabilization energies as determined for analogous imidazole derivatives. nih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N, imidazole) | π* (C=O) | > 50 |

| LP (O, carbonyl) | σ* (N-C, acyl) | ~ 2-5 |

| σ (C-H, isopropyl) | σ* (C-C, isopropyl) | ~ 2-5 |

Note: LP denotes a lone pair. The stabilization energies are illustrative and derived from studies on related molecules.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map of this compound would illustrate regions of negative potential (electron-rich) and positive potential (electron-poor).

In imidazole derivatives, the nitrogen atoms of the imidazole ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the ring carbons often exhibit a positive potential. The carbonyl oxygen of the carboximidate group is also a prominent site of negative potential. The MESP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green represents areas of neutral potential. nih.gov

The expected MESP features for this compound would show a strong negative potential around the carbonyl oxygen and the non-acylated imidazole nitrogen, marking them as likely sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the imidazole ring and the isopropyl group would represent regions of positive potential.

Conformational Analysis and Energy Minima Calculations

The presence of rotatable bonds in this compound, particularly the N-C bond of the acyl group and the C-O bond of the ester group, allows for multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule by calculating the potential energy as a function of bond rotation.

Studies on N-acyl imidazoles have shown that the rotational barrier around the N-acyl bond can be significant, leading to distinct and sometimes non-interconverting conformers at room temperature. nih.gov The preferred conformation is a result of the balance between steric hindrance and electronic stabilization. For this compound, it is anticipated that the most stable conformer would exhibit a significant twist between the plane of the imidazole ring and the carboximidate group to alleviate steric strain between the isopropyl group and the imidazole ring. nih.gov Computational scans of the potential energy surface would reveal the dihedral angles corresponding to energy minima and the energy barriers between different conformations.

Theoretical Spectroscopic Characterization (e.g., Vibrational, NMR Chemical Shift Predictions)

Computational methods can predict various spectroscopic properties, providing a valuable tool for the interpretation of experimental data. Theoretical predictions of vibrational frequencies (infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be obtained using DFT.

Predicted vibrational frequencies can help in the assignment of experimental IR and Raman spectra. Key vibrational modes would include the C=O stretch of the carboximidate group, typically appearing in the range of 1700-1750 cm⁻¹, and various C-N and C=N stretching modes of the imidazole ring.

Theoretical NMR chemical shift predictions for ¹H and ¹³C nuclei are also highly valuable. The chemical shifts of the imidazole protons and carbons are sensitive to the electronic environment and the conformation of the molecule. researchgate.netacs.org For instance, the chemical shift of the C2-H proton on the imidazole ring is often influenced by the nature and orientation of the N-substituent.

| Nucleus | Predicted Chemical Shift (ppm, relative to TMS) |

| ¹H (Imidazole C2-H) | 8.0 - 8.5 |

| ¹H (Imidazole C4/5-H) | 7.0 - 7.8 |

| ¹H (Isopropyl CH) | 4.8 - 5.2 |

| ¹³C (C=O) | 160 - 165 |

| ¹³C (Imidazole C2) | 135 - 140 |

Note: These are estimated chemical shift ranges based on data for analogous N-acylimidazoles and may vary depending on the solvent and specific conformation.

Intermolecular Interactions and Self-Assembly Propensities

The potential for this compound to engage in intermolecular interactions is dictated by its molecular structure and electronic properties. The presence of hydrogen bond acceptors (the nitrogen atoms of the imidazole ring and the carbonyl oxygen) and potential hydrogen bond donors (the C-H bonds of the imidazole ring and the isopropyl group) suggests that this molecule could participate in a variety of non-covalent interactions.

The imidazole ring itself is known to form π-π stacking interactions, which could lead to self-assembly into ordered structures in the solid state or in solution. researchgate.net The interplay of hydrogen bonding and π-π stacking would be a key factor in determining the supramolecular chemistry of this compound. The twisted conformation of the N-acylimidazole moiety could influence the packing arrangement in the solid state, potentially leading to the formation of unique crystal lattices. The study of these interactions is crucial for understanding the material properties of this compound.

Reactivity and Derivatization Chemistry of the Propan 2 Yl 1h Imidazole 1 Carboximidate Scaffold

Reactivity of the Carboximidate Functional Group

The propan-2-yl 1H-imidazole-1-carboximidate moiety is characterized by an O-alkyl carboximidate linked to an imidazole (B134444) ring via a nitrogen atom. This arrangement results in a highly reactive center, analogous to N-acyl imidazoles, which are known for their enhanced reactivity toward nucleophiles compared to typical amides. nih.govacs.org This heightened reactivity is attributed to the electronic properties of the imidazole ring, which acts as a good leaving group.

Nucleophilic Additions and Substitutions

The carbon atom of the carboximidate group is electrophilic and susceptible to attack by various nucleophiles. wikipedia.org This reactivity is a cornerstone for the derivatization of the scaffold.

Reaction with Amines to Form Amidines: The reaction with primary or secondary amines is expected to proceed readily, displacing the propan-2-ol moiety to form the corresponding amidine derivatives. This transformation is a common reaction for O-alkyl carboximidates. wikipedia.org

Reaction with Alcohols (Trans-esterification): While the term "trans-esterification" typically refers to the conversion of one ester to another, an analogous reaction can occur with carboximidates. wikipedia.orgmasterorganicchemistry.com Treatment with a different alcohol, particularly in the presence of an acid or base catalyst, would likely lead to the exchange of the propan-2-oxy group for the new alkoxy group. wikipedia.orgorganic-chemistry.org The equilibrium of this reaction can often be shifted by using the incoming alcohol as a solvent.

Reaction with Water (Hydrolysis): The carboximidate group is susceptible to hydrolysis, which would lead to the cleavage of the C-N bond and the formation of propan-2-ol and 1H-imidazole-1-carboxamide. N-acyl imidazoles are known to hydrolyze, and this reactivity is influenced by steric and electronic factors. acs.orgacs.org The hydrolysis can be catalyzed by both acid and base.

A summary of expected nucleophilic reactions is presented in Table 1.

| Nucleophile | Reagent Example | Expected Product Type |

| Amine | R-NH2 | N-substituted-1H-imidazole-1-carboxamidine |

| Alcohol | R-OH | Trans-esterified O-alkyl 1H-imidazole-1-carboximidate |

| Water | H2O | 1H-imidazole-1-carboxamide |

Table 1: Predicted Nucleophilic Reactions of the Carboximidate Group

Hydrolysis and Trans-esterification Reactions

The hydrolysis of N-acylimidazoles has been a subject of detailed kinetic studies, revealing that the reaction is catalyzed by hydroxide (B78521) ions, water, and general bases. acs.orgcdnsciencepub.com It is reasonable to extrapolate that this compound would exhibit similar behavior. The rate of hydrolysis is influenced by the stability of the leaving imidazole group. acs.org

Trans-esterification reactions of related O-alkyl carboximidates are well-documented and are typically catalyzed by acids or bases. wikipedia.org These reactions proceed through a tetrahedral intermediate. The use of an excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com

Transformations Involving the Imidazole Ring

The imidazole ring is an aromatic heterocycle that can undergo a variety of transformations, allowing for extensive derivatization of the scaffold. numberanalytics.comglobalresearchonline.net

Electrophilic Aromatic Substitution on the Imidazole Moiety

The imidazole ring is generally susceptible to electrophilic attack, although the reactivity is influenced by the substituent at the N-1 position. uobabylon.edu.iq The N-carboximidoyl group is expected to be deactivating. Electrophilic substitution typically occurs at the C4 or C5 positions. globalresearchonline.netuobabylon.edu.iq

Halogenation: Direct halogenation of imidazoles can lead to multiple substitutions. uobabylon.edu.iq Selective monohalogenation can often be achieved using specific reagents and controlling reaction conditions.

Nitration: Nitration of imidazoles typically requires strong acidic conditions, for instance, a mixture of nitric and sulfuric acid. uobabylon.edu.iq The electron-withdrawing nature of the N-substituent would likely necessitate harsh conditions.

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid. uobabylon.edu.iq

A summary of potential electrophilic aromatic substitution reactions is provided in Table 2.

| Reaction | Reagent Example | Expected Product Position |

| Bromination | Br2 in a suitable solvent | C4/C5-bromo derivative |

| Nitration | HNO3/H2SO4 | C4/C5-nitro derivative |

| Sulfonation | H2S2O7 | C4/C5-sulfonic acid derivative |

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

Metal-Catalyzed Coupling Reactions (e.g., C-H functionalization)

Direct C-H functionalization of imidazoles has emerged as a powerful tool for the synthesis of complex derivatives. researchgate.net Various transition metals, including palladium and nickel, have been employed to catalyze the formation of C-C and C-heteroatom bonds at different positions of the imidazole ring. nih.govrsc.orgelsevierpure.com

C-H Arylation and Alkenylation: Nickel-catalyzed C-H arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives have been reported. nih.govrsc.org These reactions often occur at the C2 position. Palladium catalysts are also widely used for the direct C-H arylation of imidazoles. researchgate.net

Isocyanide Insertion: Palladium-catalyzed isocyanide insertion reactions can lead to the construction of fused imidazole derivatives through C-H functionalization at the C2 and C4 positions. acs.org

Derivatization at Nitrogen Atoms of the Imidazole Ring

The imidazole ring possesses two nitrogen atoms. The N-1 position is substituted with the carboximidate group. The N-3 nitrogen atom has a lone pair of electrons and can act as a nucleophile or a base. nih.govmdpi.com

N-Alkylation/N-Acylation: The N-3 nitrogen can be alkylated or acylated. uobasrah.edu.iqpharmaguideline.com For instance, reaction with an alkyl halide could lead to the formation of a quaternary imidazolium (B1220033) salt. This quaternization would likely enhance the leaving group ability of the imidazole moiety in nucleophilic substitution reactions at the carboximidate carbon.

Coordination to Metals: The lone pair on the N-3 nitrogen allows for coordination to metal centers, which is a fundamental aspect of the role of histidine in metalloenzymes and has been exploited in catalysis. numberanalytics.com

Synthesis of Advanced Chemical Entities Incorporating the Scaffold

Hybrid Molecules and Conjugates

No published research exists detailing the synthesis of hybrid molecules or conjugates derived from a this compound scaffold.

Preclinical Biological Activity and Mechanistic Pharmacology of Imidazole Carboximidates

Receptor Ligand Binding and Modulation

Imidazoline I1 Receptor Agonism and Related Biological Pathways5.2.2. Adenosine Receptor Binding5.2.3. Dopamine Receptor Interactions5.3. Preclinical Antimicrobial Activity Mechanisms (In Vitro/In Vivo Models)5.3.1. Inhibition of Bacterial Growth Pathways5.3.2. Antifungal Mechanisms (e.g., Sterol Biosynthesis Pathway Targets)5.3.3. Antiparasitic Actions

No data tables or detailed research findings for "Propan-2-yl 1H-imidazole-1-carboximidate" could be generated.

Molecular Interactions with Cellular Components

DNA Binding and Intercalation Studies

There is no available research detailing the interaction of this compound with DNA. Studies on other, structurally different imidazole-containing compounds have shown various modes of DNA interaction, including groove binding and intercalation. nih.govnih.govmdpi.com For example, certain imidazole-linked thiazolidinone derivatives have been studied for their DNA minor groove binding affinity. nih.gov However, these findings are specific to the studied scaffolds and cannot be extrapolated to this compound. Without experimental data, it is not possible to determine if or how this specific compound binds to or intercalates with DNA.

Protein-Ligand Interaction Analysis

No studies were identified that analyze the interaction between this compound and any specific protein targets. The imidazole (B134444) moiety is a common feature in molecules designed to interact with various proteins, often acting as a hydrogen bond donor or acceptor, or coordinating with metal ions in active sites. researchgate.net Computational and experimental analyses are required to identify potential protein binding partners and characterize the nature of such interactions for this compound, but this information is not currently present in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the Propan-2-yl Moiety on Biological Activity and Chemical Properties

The propan-2-yl, or isopropyl, moiety is a branched alkyl group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its impact stems from its steric bulk and lipophilicity compared to smaller, linear alkyl chains.

Research on related imidazole-containing compounds has shown that the introduction of branched alkyl chains can enhance metabolic stability. For instance, in a series of carbamate (B1207046) derivatives of a histamine (B1213489) H3 antagonist, chain ramification at the ester position significantly improved enzymatic stability, with some derivatives being 8 to 40 times more stable than their linear ethyl carbamate counterparts. nih.gov This increased stability is often attributed to the steric hindrance provided by the branched chain, which can shield the adjacent functional groups from enzymatic degradation by metabolic enzymes like esterases. nih.gov

The propan-2-yl group also contributes to the molecule's lipophilicity, which can affect its ability to cross biological membranes and its solubility in various media. In the context of a glycine (B1666218) transporter 1 (GlyT1) inhibitor, a propan-2-yl group was part of the final identified potent and orally available compound, suggesting its properties were compatible with favorable pharmacokinetics. nih.gov

The steric influence of the propan-2-yl group can also dictate binding affinity and selectivity for a biological target. Its size and shape can lead to more specific interactions within a receptor's binding pocket, potentially enhancing potency or altering the selectivity profile compared to less bulky substituents.

Table 1: Impact of Alkyl Chain Branching on Compound Stability (Illustrative Data)

| Compound Class | Alkyl Group | Relative Stability | Potential Rationale |

|---|---|---|---|

| Imidazole (B134444) Carbamates nih.gov | Ethyl (linear) | 1x | Susceptible to enzymatic hydrolysis |

Influence of Imidazole Ring Substitutions on Potency and Selectivity

The imidazole ring is a critical pharmacophore in numerous biologically active molecules due to its unique electronic properties and ability to act as a hydrogen bond donor and acceptor. mdpi.comnih.gov Its structural features allow it to form significant interactions with biological targets, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

Studies on various classes of imidazole derivatives have consistently demonstrated that the imidazole ring is crucial for biological activity. For example, in a series of inhibitors for the insulin-degrading enzyme (IDE), replacement of the imidazole ring with a phenyl or indole (B1671886) group was detrimental to the compound's activity. nih.govnih.govresearchgate.net This highlights the specific role the imidazole nitrogen atoms and aromatic system play in target recognition and binding.

Furthermore, the substitution pattern on the imidazole ring itself can fine-tune potency and selectivity. The regiochemistry of substitution is vital; different positions on the imidazole ring (C-2, C-4, C-5) offer distinct vectors for substituent orientation, leading to varied interactions with a target protein. nih.gov The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the pKa of the imidazole nitrogens, influencing their ability to participate in hydrogen bonding or ionic interactions. mdpi.com

In the development of histamine H3-receptor antagonists, replacing the imidazole ring with a piperidine (B6355638) moiety led to varied and often significant drops in antagonist potency, underscoring the privileged role of the imidazole scaffold in this context. nih.gov

Table 2: Effect of Imidazole Ring Modifications on Biological Activity

| Compound Series | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| IDE Inhibitors | Replacement of imidazole with phenyl or indole | Deleterious to activity | nih.gov, researchgate.net |

| Histamine H3 Antagonists | Replacement of imidazole with piperidine | Significant decrease in potency for most analogs | nih.gov |

Role of the Carboximidate Linkage in Target Engagement

The carboximidate linkage, also known as an imino ether, is a functional group with the general structure R-C(=NR')OR''. wikipedia.org This group is a key structural element that connects the imidazole ring to the propan-2-yl moiety in the compound of interest. Carboximidates are known to be good electrophiles and can undergo a variety of chemical reactions. wikipedia.org

The reactivity of the carboximidate linkage can be central to its role in target engagement. It can be susceptible to hydrolysis, which would yield an ester and an amine. This potential for cleavage can be exploited in prodrug strategies, where the intact molecule has desirable properties (e.g., membrane permeability), and upon reaching the target environment, it is hydrolyzed to release an active species. The stability of the carboximidate can be tuned by the nature of the R, R', and R'' groups. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a compound like Propan-2-yl 1H-imidazole-1-carboximidate, QSAR studies could provide valuable insights into the key molecular descriptors that govern its potential efficacy.

In studies of related imidazole and benzimidazole (B57391) derivatives, QSAR models have successfully identified critical parameters. For example, in a series of antibacterial chloroaryloxyalkyl imidazole derivatives, a three-parametric equation was developed that linked the minimum inhibitory concentration (logMIC) to the energy of the Highest Occupied Molecular Orbital (HOMO), hydration energy, and the number of primary carbon atoms. nih.gov This suggests that electronic properties and molecular size are key determinants of activity.

Another QSAR study on benzimidazole carboxamide-based PARP-1 inhibitors generated robust models (CoMFA and CoMSIA) that helped to interpret the structure-activity relationship through contour maps. nih.gov These maps can visualize regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, guiding the design of more potent inhibitors. A hypothetical QSAR model for this compound would likely involve descriptors related to its shape, electronic distribution (dipole moment, electrostatic potential), and lipophilicity (logP).

Table 3: Common Descriptors in QSAR Models for Imidazole Derivatives

| Descriptor Type | Specific Descriptor Example | Associated Activity | Reference |

|---|---|---|---|

| Electronic | HOMO Energy | Antibacterial Activity | nih.gov |

| Physicochemical | Hydration Energy | Antibacterial Activity | nih.gov |

| Steric/Topological | Number of primary carbon atoms | Antibacterial Activity | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at an atomic level. researchgate.netarabjchem.org For this compound, these techniques could elucidate its binding mode, affinity, and the stability of the ligand-target complex.

Docking studies on various imidazole-containing inhibitors have revealed common interaction patterns. The imidazole ring frequently engages in key interactions, such as hydrogen bonding with amino acid residues (e.g., serine) or π-π stacking with aromatic residues in the binding pocket. nih.govresearchgate.net For instance, docking of imidazole-derived inhibitors into the insulin-degrading enzyme (IDE) showed the importance of the imidazole in binding to both an exosite and the catalytic site. nih.gov, researchgate.net

MD simulations can further refine the docked pose and assess the stability of the interactions over time. These simulations provide insights into the conformational changes that may occur upon ligand binding and the role of water molecules in mediating interactions. For antimycobacterial imidazo-thiazole derivatives, MD studies were used to understand the stability of the protein-ligand complex, providing a rationale for the observed activity. rsc.org

A simulation of this compound binding to a hypothetical target would likely focus on:

Hydrogen bonding: Involving the imidazole nitrogens and the carboximidate oxygen/nitrogen.

Hydrophobic interactions: Involving the propan-2-yl group and nonpolar pockets of the target.

π-interactions: Involving the aromatic imidazole ring.

These computational studies are invaluable for generating hypotheses about the mechanism of action and for guiding the rational design of new analogs with improved potency and selectivity.

Translational Potential in Drug Discovery and Chemical Biology Preclinical Focus

Development as Chemical Probes for Biological Pathways

There is no specific information in the reviewed literature detailing the development or application of Propan-2-yl 1H-imidazole-1-carboximidate as a chemical probe. Chemical probes are essential tools for dissecting biological pathways, and while imidazole-based structures are utilized for this purpose, the specific utility of this compound has not been reported.

Identification as Lead Compounds for Therapeutic Areas

The identification of this compound as a lead compound for any specific therapeutic area is not documented in the available scientific literature. The process of identifying a lead compound involves screening and initial characterization, which, if conducted, has not been publicly disclosed for this molecule. For instance, while a related compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, has been identified as a potent glycine (B1666218) transporter 1 (GlyT1) inhibitor, this is a structurally distinct molecule. nih.gov

Role in Combinatorial Chemistry and Library Synthesis

The concept of combinatorial chemistry is crucial for generating large libraries of compounds for high-throughput screening. nih.gov Imidazole-4,5-dicarboxylic acid, for example, has been used as a scaffold to create libraries of dicarboxamides for biological screening. nih.gov However, there is no specific mention of this compound being included in or synthesized as part of a combinatorial library in the reviewed literature.

Application in Target Validation Studies

Target validation is a critical step in drug discovery, confirming the relevance of a biological target to a disease. The use of small molecules is a key methodology in this process. Without established biological activity or a known target, this compound has not been reported in any target validation studies.

Advanced Research Methodologies and Techniques

High-Throughput Screening (HTS) Assay Development

High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. biosynth.com For Propan-2-yl 1H-imidazole-1-carboximidate, the development of specific HTS assays would be a critical first step in identifying potential biological targets. The process involves designing and optimizing assays that are sensitive, robust, and suitable for automation.

A typical HTS campaign for a compound like this compound would involve screening it against a panel of diverse biological targets, such as enzymes or receptors. The choice of assay format (e.g., fluorescence, luminescence, or absorbance-based) would depend on the nature of the target and the expected mechanism of action. Data from such screens would provide initial "hits" that warrant further investigation.

Biophysical Techniques for Ligand-Binding Affinity Determination

Once a potential interaction between this compound and a biological target is identified through HTS, biophysical techniques are employed to validate and quantify this interaction. These methods measure the binding affinity and kinetics, providing crucial information about the potency and specificity of the compound.

Commonly used biophysical techniques include:

Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip when a ligand (in this case, this compound) binds to an immobilized target protein. It provides real-time data on association and dissociation rates, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes, in addition to the binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect ligand binding by observing changes in the chemical shifts or relaxation rates of either the ligand or the target protein upon formation of the complex.

These techniques are essential for confirming direct binding and for guiding the structure-activity relationship (SAR) studies in the lead optimization process.

Advanced NMR and Mass Spectrometry in Metabolite and Interaction Studies

Understanding the metabolic fate of a compound and its interactions with other molecules is critical. Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for these investigations.

NMR Spectroscopy: High-resolution NMR can be used to identify the metabolites of this compound in biological samples. By comparing the NMR spectra of the parent compound with those from incubated samples (e.g., with liver microsomes), the structural changes due to metabolism can be elucidated. nih.gov

Mass Spectrometry: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive for detecting and identifying metabolites. pharmaffiliates.com High-resolution mass spectrometry (HRMS) can provide the exact mass of metabolites, aiding in the determination of their elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the metabolite ions, providing structural information.

These methods are also invaluable for studying non-covalent interactions between this compound and its biological targets, a field known as native mass spectrometry.

X-ray Crystallography of Compound-Biomolecule Complexes

To gain a precise, three-dimensional understanding of how this compound interacts with its biological target at the atomic level, X-ray crystallography is the gold standard. This technique involves crystallizing the compound in complex with its target protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. sigmaaldrich.comwikipedia.org

The crystal structure can reveal the specific binding site, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. This detailed structural information is invaluable for structure-based drug design, allowing for the rational optimization of the compound to improve its affinity and selectivity.

Table 1: Example of Crystallographic Data for an Imidazole (B134444) Derivative Complex

| Parameter | Value |

| PDB ID | Example: 1XYZ |

| Resolution (Å) | 2.1 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=120.4 |

| R-work / R-free | 0.18 / 0.22 |

This is a representative table. Actual data would be specific to a crystallized complex.

Chemogenomics and Proteomics Approaches

Chemogenomics and proteomics offer a system-wide perspective on the effects of a compound.

Chemogenomics: This approach involves screening a compound against a large collection of protein targets, often representing entire gene families (e.g., kinases or G-protein coupled receptors). This can help to identify the primary target(s) of this compound and also to assess its selectivity profile, revealing potential off-target effects early in the research process.

Proteomics: Proteomics techniques, such as chemical proteomics, can be used to identify the cellular targets of a compound directly in a complex biological system. This often involves using a modified version of the compound as a "bait" to pull down its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry. This approach can uncover novel targets and pathways affected by this compound.

Future Perspectives and Emerging Research Avenues

Design of Novel Imidazole (B134444) Carboximidate Derivatives with Enhanced Properties

The future design of novel imidazole carboximidate derivatives, including Propan-2-yl 1H-imidazole-1-carboximidate, will likely focus on modifying the core structure to enhance specific properties. The versatility of the imidazole scaffold allows for extensive synthetic modifications to improve bioactivity and drug-like characteristics. bohrium.com Researchers can introduce various substituents onto the imidazole ring to modulate electronic properties, lipophilicity, and steric bulk, thereby influencing the compound's interaction with biological targets. chemicalbook.com For instance, the synthesis of A–D–A (acceptor–donor–acceptor) structural imidazole derivatives has been shown to yield compounds with interesting charge transfer properties for applications like fluorescent probes. nih.gov The exploration of different ester groups in the carboximidate function, beyond the propan-2-yl group, could also be a strategy to fine-tune the compound's stability and reactivity.

Exploration of Undiscovered Biological Targets and Pathways

A significant avenue for future research will be the identification of novel biological targets and pathways for imidazole carboximidate derivatives. The broad spectrum of biological activities associated with imidazole-containing compounds—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—suggests that this class of molecules can interact with a wide range of biological systems. bohrium.comijpsjournal.com High-throughput screening of a library of novel imidazole carboximidates against various cell lines and enzyme assays could uncover previously unknown biological activities. For example, some imidazole derivatives have shown potential as inhibitors of enzymes like HIV-1-reverse transcriptase and glucosamine-fructose-6-phosphate aminotransferase. chemicalbook.com Future studies could investigate if this compound or its analogues can modulate the activity of such enzymes or other disease-relevant proteins.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Sustainable Synthesis and Process Optimization

Future research will increasingly focus on the development of sustainable and efficient synthetic routes for imidazole carboximidate derivatives. This includes the use of greener solvents, catalysts, and energy sources to minimize the environmental impact of chemical synthesis. bohrium.com The principles of "green chemistry" are becoming a priority in the development of new pharmacological agents. bohrium.com For instance, one-pot reactions and microwave-assisted synthesis have been successfully employed for the production of various imidazole derivatives, often leading to higher yields and shorter reaction times. researchgate.net Optimizing the synthesis of this compound would involve exploring such modern synthetic methodologies to ensure a cost-effective and environmentally friendly production process.

Polypharmacology and Multi-Targeting Strategies for Complex Diseases

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The imidazole scaffold is well-suited for the development of multi-targeting agents due to its versatile binding capabilities. bohrium.com Future research could explore the potential of this compound and its derivatives to act as dual or multi-target inhibitors. For example, some indazole derivatives, which are structurally related to imidazoles, have been investigated as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. nih.gov By rationally designing imidazole carboximidates that can modulate multiple key proteins in a disease pathway, it may be possible to achieve enhanced therapeutic efficacy and overcome drug resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.